molecular formula C21H21NO6 B2437838 (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid CAS No. 2219353-88-3

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid

Cat. No.: B2437838
CAS No.: 2219353-88-3
M. Wt: 383.4
InChI Key: HATBYPVATXOOLV-ZDUSSCGKSA-N
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Description

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in peptide synthesis and other chemical processes.

Scientific Research Applications

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the pentanoic acid backbone:

    Coupling reactions: The protected amino acid is then coupled with other intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the multiple steps required for the synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions. The compound’s structure enables it to participate in various biochemical pathways, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid: Lacks the methoxy group, making it less versatile in certain reactions.

    (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxobutanoic acid: Has a shorter carbon chain, affecting its reactivity and applications.

Uniqueness

The presence of both the Fmoc group and the methoxy group in (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid makes it unique. This combination allows for greater flexibility in synthetic applications and enhances its utility in various research fields.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-27-20(25)11-13(10-19(23)24)22-21(26)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,26)(H,23,24)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATBYPVATXOOLV-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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